![molecular formula C11H18ClNO2 B6178591 3-({bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoic acid hydrochloride, Mixture of diastereomers CAS No. 2580181-55-9](/img/no-structure.png)
3-({bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoic acid hydrochloride, Mixture of diastereomers
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Description
The compound “3-({bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoic acid hydrochloride, Mixture of diastereomers” is a complex organic molecule. It contains a bicyclic structure (bicyclo[2.2.2]oct-5-en-2-yl), an amino group attached to a propanoic acid, and a hydrochloride group. The term “mixture of diastereomers” suggests that the compound exists in different stereoisomeric forms .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the bicyclic structure, the introduction of the amino group, and the attachment of the propanoic acid. The final step would likely involve the addition of hydrochloric acid to form the hydrochloride salt .Molecular Structure Analysis
The bicyclic structure indicates that the compound is likely to be rigid and possibly aromatic. The presence of the amino group and the carboxylic acid suggests that the compound could participate in various types of chemical reactions, including acid-base reactions .Chemical Reactions Analysis
As an amine, this compound could participate in reactions typical of amines, such as nucleophilic substitution or condensation with carbonyls. The carboxylic acid could react with bases to form salts, with alcohols to form esters, or with amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its diastereomers. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and configuration of its functional groups .Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-({bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoic acid hydrochloride involves the reaction of bicyclo[2.2.2]oct-5-en-2-amine with 3-bromo-propanoic acid followed by hydrochloric acid treatment to obtain a mixture of diastereomers.", "Starting Materials": [ "Bicyclo[2.2.2]oct-5-en-2-amine", "3-bromo-propanoic acid", "Hydrochloric acid" ], "Reaction": [ "Step 1: Bicyclo[2.2.2]oct-5-en-2-amine is reacted with 3-bromo-propanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) to form the corresponding amide intermediate.", "Step 2: The amide intermediate is then treated with hydrochloric acid to obtain a mixture of diastereomers of 3-({bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoic acid hydrochloride.", "Step 3: The mixture of diastereomers can be separated using chromatography techniques to obtain the desired diastereomer." ] } | |
CAS RN |
2580181-55-9 |
Product Name |
3-({bicyclo[2.2.2]oct-5-en-2-yl}amino)propanoic acid hydrochloride, Mixture of diastereomers |
Molecular Formula |
C11H18ClNO2 |
Molecular Weight |
231.7 |
Purity |
95 |
Origin of Product |
United States |
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